![molecular formula C17H15N3O2 B12565349 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione CAS No. 195379-45-4](/img/structure/B12565349.png)
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is a complex heterocyclic compound that belongs to the family of imidazoacridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to an acridine moiety, with three methyl groups attached at positions 1, 3, and 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of 2-amino-3-methylacridine with glyoxal in the presence of a base can lead to the formation of the desired imidazoacridine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it may inhibit specific enzymes and signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole ring structure but with a pyridine moiety instead of acridine.
Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the acridine moiety, which imparts distinct biological and chemical properties compared to other imidazo compounds.
特性
CAS番号 |
195379-45-4 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
1,3,5-trimethylimidazo[4,5-b]acridine-2,10-dione |
InChI |
InChI=1S/C17H15N3O2/c1-18-12-7-5-4-6-10(12)16(21)11-8-14-15(9-13(11)18)20(3)17(22)19(14)2/h4-9H,1-3H3 |
InChIキー |
VDLXMXFSDRGTAO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)N(C(=O)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
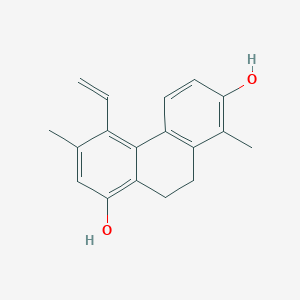
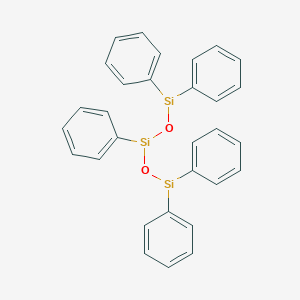
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

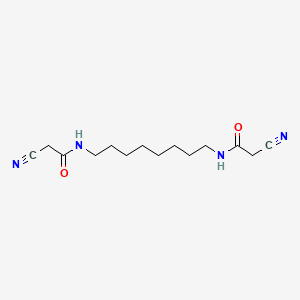

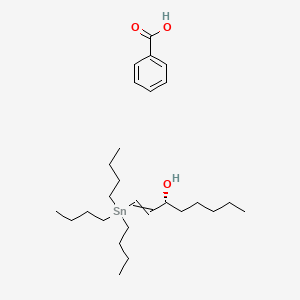
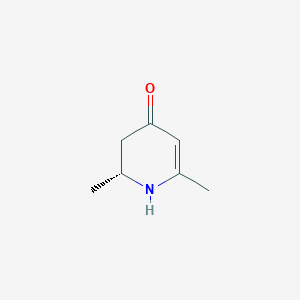
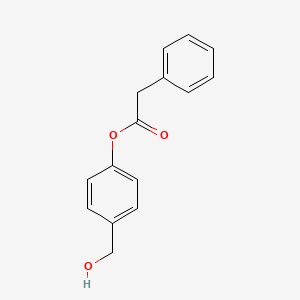
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
